molecular formula C24H19N3O3S B3305240 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 922907-64-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B3305240
CAS No.: 922907-64-0
M. Wt: 429.5 g/mol
InChI Key: QJFKWGZHRQJXOH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound of significant interest in advanced chemical research and development. Its molecular architecture incorporates a benzodioxole ring system , a structural motif often associated with specific biological activities and metabolic stability. This group is connected via a methylene linker to a thioacetamide bridge, which is in turn linked to a pyridazine heterocycle substituted with a naphthalen-2-yl group . The presence of the thioether bond and the extended aromatic system presented by the naphthalene ring suggests potential for unique electronic properties and target binding interactions. Researchers are investigating this compound as a key building block in medicinal chemistry , particularly in the synthesis of molecules designed to modulate protein function. The specific arrangement of its heterocyclic and aromatic systems makes it a valuable scaffold for probing structure-activity relationships in the development of novel therapeutic agents. Its primary research value lies in its application as a pharmacophore in early-stage drug discovery projects.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-23(25-13-16-5-9-21-22(11-16)30-15-29-21)14-31-24-10-8-20(26-27-24)19-7-6-17-3-1-2-4-18(17)12-19/h1-12H,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFKWGZHRQJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyridazine ring, suggest diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C24H23N3O4S
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanylacetamide

Structural Features

The compound includes:

  • A benzo[d][1,3]dioxole ring that contributes to its pharmacological properties.
  • A pyridazine moiety which is known for its role in various biological activities.
  • A naphthalene group that enhances the compound's lipophilicity and potential bioavailability.

Research indicates that compounds featuring similar structures often exhibit activity through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : Potential interactions with various receptors could lead to therapeutic effects.
  • Antioxidant Properties : The presence of aromatic rings suggests possible antioxidant activity.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. For example:

  • In vitro assays demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties. Interaction studies are essential to evaluate this compound's efficacy against various pathogens. Initial results suggest that it may inhibit bacterial growth effectively .

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the cytotoxicity of the compound against several canc

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and synthetic differences:

Compound Name Molecular Weight Key Substituents Synthesis Method Biological Activity (if reported) Reference
Target Compound ~495.5* Naphthalen-2-yl (pyridazinylthio) Likely reductive amination/SNAr† Hypothesized kinase/antimicrobial -
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) 479.39 5-Bromothiophene Reductive amination (NaBH(OAc)₃) Antibacterial (Salmonella targeting)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) 447.30 2-Bromobenzyl Reductive amination (NaBH(OAc)₃) Pathogenicity inhibitor
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) 426.44 4-Fluorobenzyl, triazole-thioether Nucleophilic substitution (K₂CO₃) Anticonvulsant (ED₅₀ = 54.8 mg/kg, MES)
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a) 496.45 Thiadiazole-thioether, trifluoromethylphenyl SN2 reaction (K₂CO₃, acetone) Acetylcholinesterase inhibition

*Estimated based on molecular formula.
†SNAr = Nucleophilic aromatic substitution.

Key Observations:

Substituent Bulk and Bioactivity :

  • The target compound’s naphthalen-2-yl group introduces significant hydrophobicity compared to smaller substituents like bromothiophene (C26) or bromobenzyl (SW-C165). This may enhance membrane permeability or protein-binding affinity but could reduce solubility .
  • Thioether linkers (e.g., pyridazinylthio vs. triazolylthio in 5j) influence metabolic stability. Triazole-thioethers in 5j exhibit potent anticonvulsant activity (ED₅₀ = 54.8 mg/kg), suggesting the target’s pyridazinylthio group may similarly modulate CNS activity .

Synthetic Approaches :

  • Reductive amination (e.g., C26, SW-C165) and nucleophilic substitutions (e.g., 4a, 5j) are common for acetamide derivatives. The target compound likely employs similar methods, though the pyridazine ring may require harsher conditions (e.g., SNAr with naphthalene boronic acids) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide, and how is reaction progress monitored?

  • Methodology :

  • Stepwise synthesis : Begin with coupling the benzo[d][1,3]dioxole-methylamine moiety to a thioacetamide intermediate via nucleophilic substitution. Subsequent Suzuki-Miyaura coupling introduces the naphthalen-2-yl group to the pyridazine ring .
  • Reagents : Use triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent for amide bond formation. Catalytic Pd(PPh₃)₄ facilitates cross-coupling reactions .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) ensures intermediate purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the dioxole methylene (δ 4.8–5.2 ppm) and pyridazine protons (δ 8.2–8.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies thioamide (C=S, ~1250 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Assays :

  • Enzyme inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates and IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC ≤ 16 µg/mL considered active) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Approach :

  • Derivatization : Synthesize analogs by substituting the naphthalen-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric replacement : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to enhance metabolic stability .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) .

Q. How can researchers resolve contradictions between in vitro bioactivity and poor solubility?

  • Strategies :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (≤200 nm via solvent evaporation) .
  • Pro-drug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
  • Parallel artificial membrane permeability assay (PAMPA) : Quantify passive diffusion to prioritize analogs with logP 2–4 .

Q. What advanced analytical methods validate batch-to-batch consistency?

  • Methods :

  • LC-MS/MS : Quantify impurities (e.g., residual DMF) with a limit of detection (LOD) ≤ 0.1% .
  • X-ray crystallography : Resolve 3D conformation to confirm stereochemical purity .
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Optimization :

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (1–5 mol% Pd) to maximize yield (>80%) .
  • Continuous flow chemistry : Reduce reaction time (≤2 hrs vs. 24 hrs batch) and improve selectivity .
  • Catalyst recycling : Immobilize Pd on mesoporous silica for ≥5 reuse cycles without activity loss .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD ≤ 1 µM suggests high affinity) to COX-2 .
  • CRISPR-Cas9 knockouts : Validate target engagement in Salmonella models by deleting putative virulence genes .
  • Metabolomics (LC-QTOF-MS) : Identify downstream biomarkers (e.g., arachidonic acid metabolites) in treated cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide

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